molecular formula C22H27N5O3 B2816407 6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide CAS No. 1217073-63-6

6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide

Cat. No.: B2816407
CAS No.: 1217073-63-6
M. Wt: 409.49
InChI Key: WKMGBXRVXVJMDU-UHFFFAOYSA-N
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Description

This compound is a pyrrolo-triazine derivative characterized by a fused bicyclic core (pyrrolo[1,2-d][1,2,4]triazine) with multiple substituents, including methyl groups at positions 6 and 8, a carbamoylmethyl group linked to a 3-methylphenyl moiety, and a 2-methylpropyl (isobutyl) chain attached via a carboxamide bond.

Properties

IUPAC Name

6,8-dimethyl-2-[2-(3-methylanilino)-2-oxoethyl]-N-(2-methylpropyl)-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-13(2)10-23-21(29)19-15(4)20-22(30)27(24-12-26(20)16(19)5)11-18(28)25-17-8-6-7-14(3)9-17/h6-9,12-13H,10-11H2,1-5H3,(H,23,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMGBXRVXVJMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C(=C(N3C=N2)C)C(=O)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrazine ring, and the attachment of the phenylthio group. Common reagents used in these reactions include various halides, amines, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Pyrrolo[1,2-d][1,2,4]triazine 6,8-dimethyl; 3-methylphenyl carbamoylmethyl; 2-methylpropyl carboxamide ~450–480 (estimated) Carboxamide, carbamoyl, methyl groups
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Triazolo[4,3-a]pyrimidine 2-hydroxyphenyl; diphenyl; ethyl ester 452.5 Ester, hydroxyl, methyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-nitrophenyl; phenethyl; cyano; diethyl ester ~550 (calculated) Nitro, cyano, ester
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Benzyl; 4-nitrophenyl; cyano; diethyl ester ~550 (calculated) Nitro, cyano, ester, benzyl

Key Observations

Triazolo-pyrimidines (e.g., compound in ) often exhibit aromatic stacking capabilities due to planar cores, whereas pyrrolo-triazines may introduce non-planar regions affecting solubility or target engagement .

However, the latter’s hydroxyl group could enhance hydrogen bonding . Nitro and cyano groups in and enhance electron-withdrawing effects, possibly stabilizing reactive intermediates or influencing metabolic stability compared to the target’s methyl-dominated substituents .

Pharmacokinetic Considerations: The target’s carboxamide and carbamoyl groups may improve aqueous solubility relative to ester-containing analogs (e.g., ), which are prone to hydrolysis. Similarity indexing methodologies (e.g., Tanimoto coefficient, as applied in ) could quantify structural overlap with known bioactive compounds, such as HDAC inhibitors like SAHA, though direct comparisons are absent in the provided data .

Research Findings and Limitations

  • Synthetic Feasibility : Compounds with fused heterocycles (e.g., ) often require multi-step syntheses, suggesting the target compound may share similar synthetic challenges.
  • Gaps in Evidence: None of the provided sources explicitly address the target compound’s biological or physicochemical properties. Structural comparisons rely on indirect inferences from heterocyclic analogs.

Biological Activity

The compound 6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide is a member of the pyrrolo-triazine family. This class of compounds has garnered attention due to their potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O2C_{19}H_{24}N_4O_2 with a molecular weight of 336.43 g/mol. It features a pyrrolo[1,2-d][1,2,4]triazine core structure which is known for its pharmacological relevance.

PropertyValue
Molecular Weight336.43 g/mol
XLogP3-AA3.5
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count6
Rotatable Bond Count19

Anticancer Activity

Research has indicated that compounds with a pyrrolo-triazine scaffold exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair.

Case Study:
A related compound demonstrated potent inhibition against human cancer cell lines resistant to conventional therapies. The dual inhibition of TS and DHFR was identified as a promising strategy for enhancing cytotoxicity in resistant cancer types .

Antimicrobial Activity

The antimicrobial efficacy of pyrrolo-triazine derivatives has been explored in various studies. These compounds have shown activity against a range of pathogens, including bacteria and fungi. The mechanism typically involves interference with nucleic acid synthesis or disruption of cell wall integrity.

Research Findings:
In vitro assays revealed that related triazine compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

Mechanistic Insights

Molecular modeling studies have provided insights into how these compounds interact with target enzymes. For example, the presence of specific substituents on the pyrrolo-triazine ring enhances hydrophobic interactions with enzyme active sites, improving binding affinity and inhibitory potency.

Enzyme Inhibition Studies

  • Thymidylate Synthase (TS): Inhibition studies indicated that the compound could effectively bind to TS, disrupting its function in nucleotide synthesis.
  • Dihydrofolate Reductase (DHFR): Similar binding interactions were observed with DHFR, further supporting its potential as a dual inhibitor.

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